

The Discovery and Synthesis of GSK1940029: A Technical Overview

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Compound of Interest

Compound Name: GSK1940029

Cat. No.: B607772

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Introduction

GSK1940029 is a potent and selective inhibitor of Stearoyl-CoA Desaturase (SCD), an enzyme pivotal in lipid metabolism. SCD catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. This conversion is crucial for the formation of triglycerides, cholesterol esters, and membrane phospholipids. The dysregulation of SCD activity has been implicated in a variety of metabolic disorders, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as in the pathology of certain cancers and skin conditions like acne. As such, SCD has emerged as a compelling therapeutic target for drug discovery and development.

GSK1940029 was identified as a promising SCD inhibitor with potential applications in treating conditions associated with elevated lipid levels. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of **GSK1940029**, based on publicly available information.

Discovery and Biological Activity

GSK1940029 was first disclosed in the patent WO/2009060053 A1 as compound example 16.

[1] It is a potent inhibitor of Stearoyl-CoA Desaturase (SCD). While specific quantitative inhibitory concentrations (IC₅₀) are not readily available in the public domain, it is characterized as a "potent" inhibitor.

Preclinical and Clinical Investigations

Preclinical studies in mice demonstrated that topical application of **GSK1940029** gel resulted in sebaceous gland atrophy, highlighting its potential for treating acne vulgaris. Subsequently, **GSK1940029** has been investigated in Phase 1 clinical trials for this indication.

Pharmacokinetic assessments in these trials involved the determination of plasma concentrations of **GSK1940029** using ultra-high-performance liquid chromatography-high-resolution mass spectroscopy (UHPLC-HRMS).

Quantitative Data

While specific IC50 values for **GSK1940029** are not available in the provided search results, the following table summarizes other relevant quantitative information.

Parameter	Value	Source
Molecular Formula	C ₁₈ H ₁₆ Cl ₂ N ₄ O ₂	MedChemExpress
CAS Number	1150701-66-8	MedChemExpress
Molecular Weight	391.25	MedChemExpress

Synthesis of GSK1940029

The detailed, step-by-step synthesis of **GSK1940029** is described in patent WO/2009060053 A1, where it is listed as compound example 16. While the full text of the patent providing the explicit experimental procedure is not available through the performed searches, a general synthetic route can be inferred based on the chemical structure: 2-((1-(4-aminobutyl)-1H-indazol-5-yl)amino)-N-(3-chloro-4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydrofuro[2,3-f]quinoline-3-carboxamide.

The synthesis of such a complex molecule would likely involve a multi-step process, potentially including:

- Formation of the furo[2,3-f]quinoline core: This could be achieved through a series of cyclization and condensation reactions starting from simpler aromatic precursors.

- Amidation reaction: The carboxamide linkage would be formed by coupling the furo[2,3-f]quinoline carboxylic acid derivative with 3-chloro-4-fluoroaniline.
- Synthesis of the substituted indazole: The 1-(4-aminobutyl)-1H-indazol-5-amine moiety would be synthesized separately.
- Final coupling reaction: The final step would likely be a nucleophilic aromatic substitution or a coupling reaction to connect the indazole and furo[2,3-f]quinoline fragments.

Experimental Protocols

Stearoyl-CoA Desaturase (SCD) Inhibition Assay (Representative Protocol)

This protocol is a representative example of how the inhibitory activity of a compound like **GSK1940029** against SCD could be determined. The specific assay conditions used for **GSK1940029** are not detailed in the available search results.

Objective: To determine the in vitro potency of **GSK1940029** in inhibiting the enzymatic activity of SCD.

Principle: The assay measures the conversion of a labeled saturated fatty acid substrate (e.g., [¹⁴C]-stearoyl-CoA or deuterium-labeled stearoyl-CoA) to its monounsaturated product by SCD in a microsomal preparation. The inhibition of this conversion by the test compound is quantified.

Materials:

- Microsomal preparation containing SCD (e.g., from liver tissue or recombinant expression system)
- [¹⁴C]-Stearoyl-CoA or deuterium-labeled stearoyl-CoA
- NADH or NADPH
- Bovine Serum Albumin (BSA)
- Assay Buffer (e.g., phosphate buffer, pH 7.4)

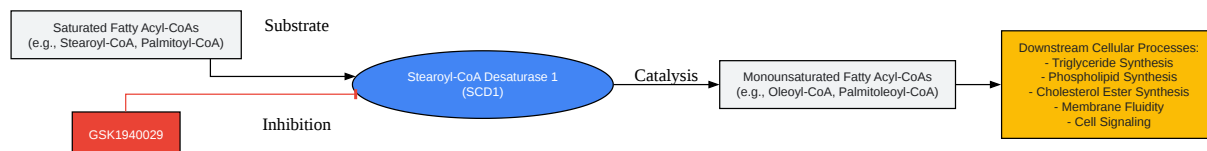
- **GSK1940029** (dissolved in a suitable solvent like DMSO)
- Quenching solution (e.g., a mixture of organic solvents)
- Scintillation cocktail (for radiolabeled assay)
- HPLC or LC-MS/MS system for analysis

Procedure:

- **Preparation of Reagents:** Prepare assay buffer, substrate solution, and a dilution series of **GSK1940029**.
- **Enzyme Reaction:** a. In a microcentrifuge tube or a well of a microplate, add the assay buffer, microsomal preparation, and the test compound (**GSK1940029**) at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available. b. Pre-incubate the mixture for a defined period at 37°C. c. Initiate the reaction by adding the labeled stearyl-CoA substrate and NADH/NADPH. d. Incubate the reaction mixture for a specific time at 37°C.
- **Reaction Termination:** Stop the reaction by adding the quenching solution.
- **Product Extraction and Analysis:** a. Extract the fatty acids from the reaction mixture. b. Separate the substrate and the monounsaturated product using either thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or liquid chromatography-mass spectrometry (LC-MS). c. Quantify the amount of product formed. For radiolabeled assays, this can be done using a scintillation counter. For mass spectrometry-based assays, the peak areas of the substrate and product are measured.
- **Data Analysis:** a. Calculate the percentage of inhibition for each concentration of **GSK1940029** compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Visualizations

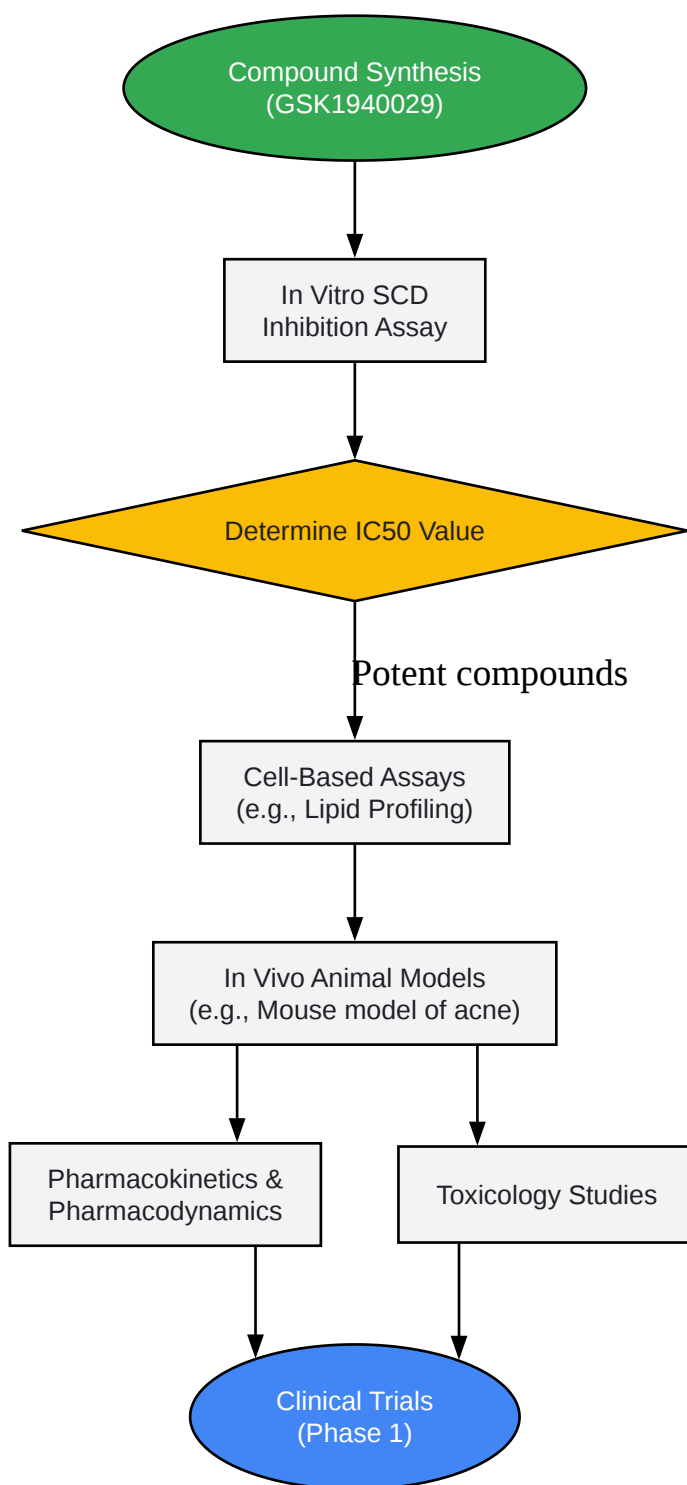
Signaling Pathway of Stearyl-CoA Desaturase (SCD)



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Caption: Inhibition of the SCD1 pathway by **GSK1940029**.

Experimental Workflow for Characterization of an SCD Inhibitor



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References

- 1. medchemexpress.com [medchemexpress.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com